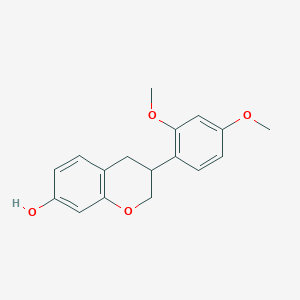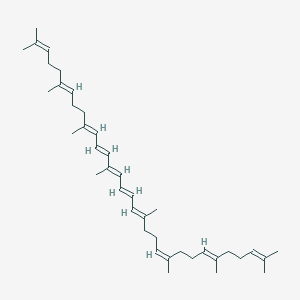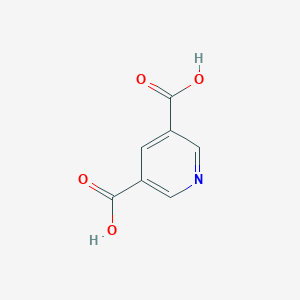
3,5-吡啶二羧酸
描述
Pyridine-3,5-dicarboxylic acid, also known as dinicotinic acid, is a heterocyclic organic compound. It consists of a pyridine ring substituted with carboxylic acid groups at the 3 and 5 positions. This compound is part of the pyridinedicarboxylic acids family and is known for its applications in various fields, including organic synthesis and pharmaceuticals .
科学研究应用
Pyridine-3,5-dicarboxylic acid has a wide range of scientific research applications, including:
作用机制
Pyridine-3,5-dicarboxylic acid, also known as 3,5-Pyridinedicarboxylic acid, is a compound with diverse applications in the field of organic synthesis and pharmaceutical intermediates . This article aims to provide a comprehensive overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The primary target of Pyridine-3,5-dicarboxylic acid is butyrobetaine hydroxylase . This enzyme plays a crucial role in the biosynthesis of carnitine, a compound essential for the transport of long-chain fatty acids into mitochondria for beta-oxidation .
Mode of Action
Pyridine-3,5-dicarboxylic acid acts as a competitive inhibitor of butyrobetaine hydroxylase . This means it competes with the substrate, butyrobetaine, for the active site of the enzyme. By binding to the enzyme, it prevents the conversion of butyrobetaine to carnitine, thereby affecting the transport of long-chain fatty acids into the mitochondria .
Biochemical Pathways
The inhibition of butyrobetaine hydroxylase by Pyridine-3,5-dicarboxylic acid affects the carnitine biosynthetic pathway . This can have downstream effects on lipid metabolism, as carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation .
Result of Action
The result of Pyridine-3,5-dicarboxylic acid’s action is the inhibition of butyrobetaine hydroxylase, which leads to a decrease in the production of carnitine . This can affect the transport of long-chain fatty acids into the mitochondria, potentially impacting energy production and lipid metabolism .
Action Environment
The action, efficacy, and stability of Pyridine-3,5-dicarboxylic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to bind to butyrobetaine hydroxylase . Additionally, the presence of other molecules can impact its action. For example, in the presence of certain metal ions, Pyridine-3,5-dicarboxylic acid can form metal-organic frameworks with diverse structural properties .
生化分析
Biochemical Properties
Pyridine-3,5-dicarboxylic acid interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in reactions with Cd2+, Zn2+, Co2+, and Cu2+ . The nature of these interactions is complex and depends on the specific conditions of the reaction .
Cellular Effects
The effects of Pyridine-3,5-dicarboxylic acid on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the context and the specific cells involved .
Molecular Mechanism
At the molecular level, Pyridine-3,5-dicarboxylic acid exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms can vary depending on the specific biochemical reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pyridine-3,5-dicarboxylic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Pyridine-3,5-dicarboxylic acid can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Pyridine-3,5-dicarboxylic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Pyridine-3,5-dicarboxylic acid is transported and distributed within cells and tissues in a variety of ways. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Pyridine-3,5-dicarboxylic acid and its effects on activity or function can vary. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Pyridine-3,5-dicarboxylic acid can be synthesized by heating pyridine-2,3,5,6-tetracarboxylic acid or carbodinicotinic acid (pyridine-2,3,5-tricarboxylic acid) . The reaction typically involves decarboxylation and decomposition to form the desired product. The acid is sparingly soluble in water and ether, with a high melting point of 323°C .
Industrial Production Methods: Industrial production methods for pyridine-3,5-dicarboxylic acid often involve the use of metal-organic frameworks (MOFs) and coordination polymers. These methods utilize bipositive d-metal ions (such as cadmium, zinc, cobalt, and copper) and various template molecules to form new compounds .
化学反应分析
Types of Reactions: Pyridine-3,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: Substitution reactions involve replacing one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include diethanolamine, triethanolamine, and hydroxymethylpyridine. The reactions often occur under specific conditions, such as the presence of metal ions and template molecules .
Major Products: The major products formed from these reactions include coordination polymers and metal-organic frameworks with unique structural architectures .
相似化合物的比较
Pyridine-3,5-dicarboxylic acid can be compared with other pyridinedicarboxylic acids, such as:
- Pyridine-2,3-dicarboxylic acid
- Pyridine-2,4-dicarboxylic acid
- Pyridine-2,5-dicarboxylic acid
- Pyridine-2,6-dicarboxylic acid
- Pyridine-3,4-dicarboxylic acid
These compounds share similar structural features but differ in the positions of the carboxylic acid groups, leading to variations in their chemical properties and applications . Pyridine-3,5-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and functionality.
属性
IUPAC Name |
pyridine-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFLRYZEEAQMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198149 | |
| Record name | Pyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-81-0 | |
| Record name | 3,5-Pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dinicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine-3,5-dicarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10198149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-3,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DINICOTINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5NMH4PZ3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of pyridine-3,5-dicarboxylic acid?
A1: The molecular formula of pyridine-3,5-dicarboxylic acid is C7H5NO4, and its molecular weight is 167.12 g/mol.
Q2: What spectroscopic techniques are commonly employed for its characterization?
A: Pyridine-3,5-dicarboxylic acid is routinely characterized using techniques like infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD). [, , , , , , ]
Q3: How does the presence of pyridine-3,5-dicarboxylic acid influence the thermal stability of lanthanide coordination polymers?
A: Research indicates that lanthanide coordination polymers incorporating pyridine-3,5-dicarboxylic acid as a ligand generally exhibit good thermal stability, decomposing at temperatures above 300°C. [, , , ]
Q4: What role does pyridine-3,5-dicarboxylic acid play in the formation of metal-organic frameworks (MOFs)?
A: Pyridine-3,5-dicarboxylic acid acts as a versatile bridging ligand in MOFs, coordinating to metal ions through its carboxylate groups and generating diverse framework structures. [, , , , , ]
Q5: How stable are pyridine-3,5-dicarboxylic acid derivatives, such as esters, under UV light?
A: Studies have shown that esters of pyridine-3,5-dicarboxylic acid are susceptible to photo-degradation upon exposure to UV light, with the degree of degradation influenced by factors like solvent type, presence of oxygen or water, and complexation with metal ions. [, ]
Q6: Have any catalytic applications been explored for lanthanide coordination polymers containing pyridine-3,5-dicarboxylic acid?
A: Yes, some lanthanide-based coordination polymers incorporating this ligand have demonstrated catalytic activity in cyanosilylation reactions, exhibiting size selectivity and reusability. []
Q7: Can you elaborate on the role of pyridine-3,5-dicarboxylic acid in electrocatalysis?
A: Pyridine-3,5-dicarboxylic acid has been incorporated into nanocomposites with g-C3N4 and chlorocobaloxime. These composites show promise as electrocatalysts for water splitting reactions, specifically the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). []
Q8: Has computational chemistry been employed to study pyridine-3,5-dicarboxylic acid and its derivatives?
A: Yes, density functional theory (DFT) calculations have been used to investigate the structural and electronic properties of pyridine-3,5-dicarboxylic acid derivatives. This includes examining molecular orbital energies, HOMO-LUMO analysis, and global chemical reactivity descriptors. [, ]
Q9: Are there any existing QSAR models incorporating pyridine-3,5-dicarboxylic acid or its derivatives?
A: While specific QSAR models were not detailed in the provided research, the relationship between structure and activity is a key area of investigation. Studies on dihydropyridine derivatives, for instance, highlight the impact of substituents on their pharmacological properties, offering insights relevant to potential QSAR model development. [, , , ]
Q10: How do structural modifications to pyridine-3,5-dicarboxylic acid derivatives impact their ability to extract copper from chloride solutions?
A: Research on hydrophobic esters of pyridine-3,5-dicarboxylic acid shows that the length of the alkyl chain substituent influences their extraction efficiency for copper from chloride media. [, ]
Q11: Are there any reported formulation strategies for improving the stability or solubility of pyridine-3,5-dicarboxylic acid and its derivatives?
A: While the provided literature doesn’t detail specific formulation strategies, research on lercanidipine hydrochloride, a dihydropyridine derivative containing a pyridine-3,5-dicarboxylic acid moiety, demonstrates the influence of solvent systems on crystal form and purity. This highlights the importance of formulation considerations for optimizing drug properties. []
Q12: Is there information available regarding the SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance, or toxicology of pyridine-3,5-dicarboxylic acid?
A12: The provided research primarily focuses on the compound's coordination chemistry and material properties. Consequently, detailed information regarding its SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance, and toxicology is limited within the scope of these studies.
Q13: Are there any studies exploring the use of pyridine-3,5-dicarboxylic acid or its derivatives in drug delivery systems or as diagnostic tools?
A13: The current research primarily focuses on the compound's fundamental properties. As a result, its application in drug delivery, targeting, or diagnostics remains underexplored in the provided literature.
Q14: What analytical methods are used to characterize and quantify pyridine-3,5-dicarboxylic acid and its derivatives?
A: Common analytical techniques employed include X-ray crystallography, infrared spectroscopy, elemental analysis, thermogravimetric analysis, and powder X-ray diffraction. [, , , , , , ]
Q15: Has the environmental impact of pyridine-3,5-dicarboxylic acid and its derivatives been investigated?
A15: Specific details regarding the ecotoxicological effects and degradation pathways of pyridine-3,5-dicarboxylic acid are not extensively covered in the provided research.
Q16: What is known about the dissolution and solubility of pyridine-3,5-dicarboxylic acid and its derivatives? What about the validation of analytical methods and quality control measures for these compounds?
A16: While the research touches upon the importance of solubility for compound behavior, especially in the context of drug formulation, it doesn't offer comprehensive data on the dissolution and solubility profiles. Similarly, detailed discussions regarding the validation of analytical methods and specific quality control measures are absent.
Q17: Is there any research discussing the immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, or biocompatibility of pyridine-3,5-dicarboxylic acid and its derivatives?
A17: The provided literature focuses on the compound's role in coordination chemistry and material science, leaving areas like immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, and biocompatibility unexplored.
Q18: Is there information available on alternative compounds, recycling strategies, or research infrastructure related to pyridine-3,5-dicarboxylic acid?
A18: The research primarily centers on the properties and applications of pyridine-3,5-dicarboxylic acid itself, without delving into potential substitutes, recycling methodologies, or the broader research infrastructure associated with this compound.
Q19: Can you provide a historical overview and highlight any cross-disciplinary applications of pyridine-3,5-dicarboxylic acid?
A: While the provided research doesn't offer a comprehensive historical account, it underscores the increasing significance of pyridine-3,5-dicarboxylic acid in contemporary research, particularly in coordination chemistry and materials science. It serves as a versatile building block for synthesizing metal-organic frameworks (MOFs) and coordination polymers, finding applications in areas like catalysis and potentially extending to fields such as gas storage, separation, and sensing. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


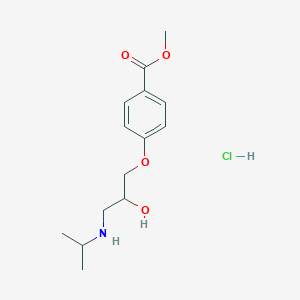
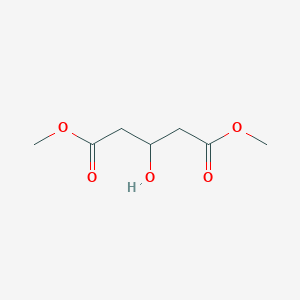
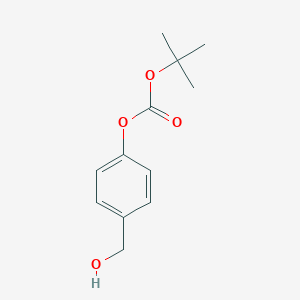
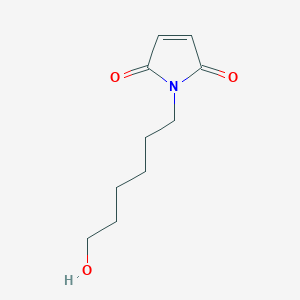
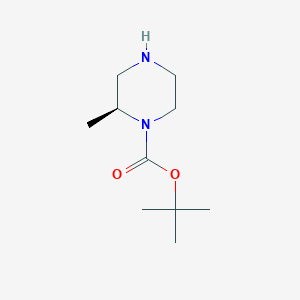
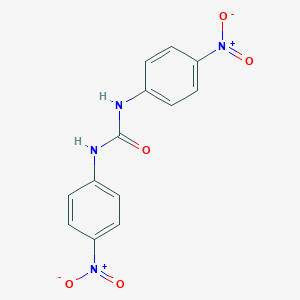
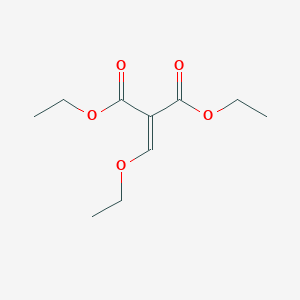
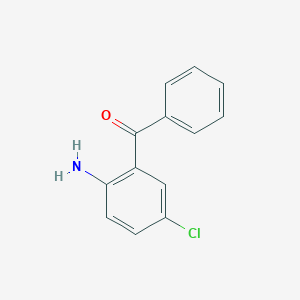
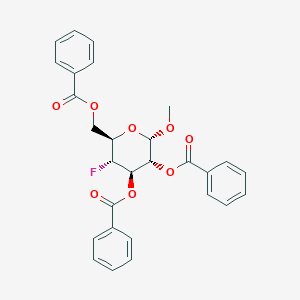
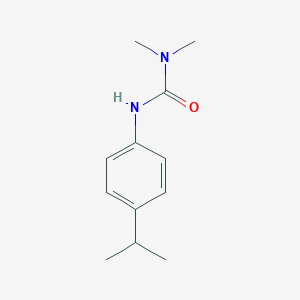
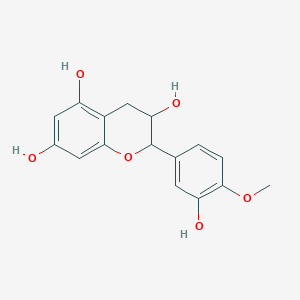
![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)
